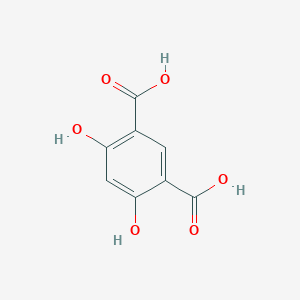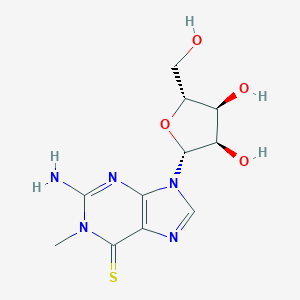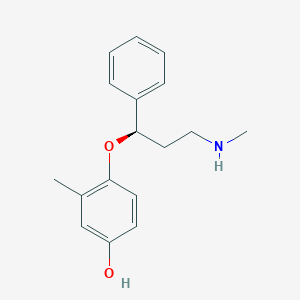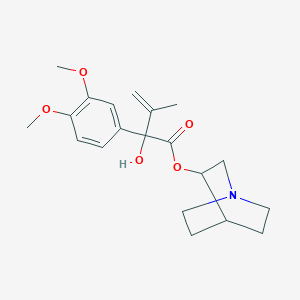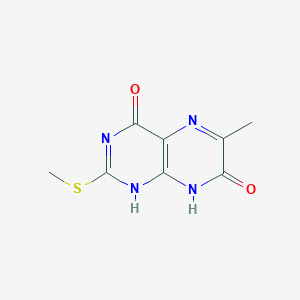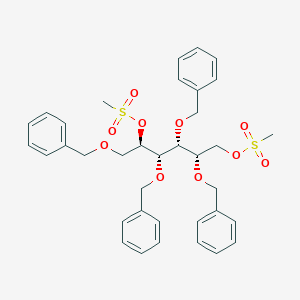
2,3,4,6-Tetra-O-benzyl-1,5-di-O-mesyl-D-glucitol
Descripción general
Descripción
2,3,4,6-Tetra-O-benzyl-1,5-di-O-mesyl-D-glucitol (TBDMG) is a synthetic carbohydrate derivative with a unique structure and properties. It has been studied for various applications, including as a potential therapeutic agent and as a tool for research in biochemistry and physiology.
Aplicaciones Científicas De Investigación
It is a key ingredient in synthesizing piperidine analogs of aldohexoses and aldohexono-1,5-lactone (Kováříková, Ledvina, & Šaman, 1999).
This compound is used in the research of C-beta-D-glucopyranosyl derivatives (Grynkiewicz & BeMiller, 1984).
It is used in the synthesis of 2,3,5-tri-O-benzyl-α-D-ribofuranosylethyne and its derivatives, including α-showdomycin (Aslani-Shotorbani et al., 1981).
2,3,4,6-tetra-O-benzyl-D-glucopyranose is utilized for C-D-glucopyranosyl derivatization in scientific applications (Allevi et al., 1987).
Its reaction with potassium superoxide results in the loss of H-4 and the 5-mesyloxy substituent, leading to enol ether 4 (Rao & Perlin, 1981).
2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl dimethylphosphinothioate is a new synthetic method for aryl D-glucopyranosides and 1-aryl-1-deoxy-D-glucopyranoses (Yamanoi, Fujioka, & Inazu, 1994).
Displacement reactions on 2,3,4,6-tetra-O-benzyl-1,5-di-O-sulfonyl-D-glucitols lead to the synthesis of various organic compounds (Fowler et al., 1993).
2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl chloride reacts with silyl enol ethers and silver(I) trifluoromethanesulphonate to afford D-C-glucopyranosyl derivatives (Allevi et al., 1987).
The synthesized 1,6-thioanhydro-D-glucitol has potential applications in chemical synthesis and drug development (Kuszmann & Sohár, 1976).
Its reaction with cesium propionate leads to almost quantitative conversion into 3,4,6-tri-O-benzyl-1-O-propionyl-2 (Rao & Perlin, 1984).
Mecanismo De Acción
Target of Action
It is known to be a prominent chemical precursor in the construction of glycopeptide antibiotics .
Mode of Action
The compound is involved in the synthesis of glycopeptide antibiotics such as vancomycin, eremomycin, and teicoplanin . It is also extensively involved in the creation of tumor-associated carbohydrate antigens
Biochemical Pathways
The compound plays a vital role in the biochemical pathways involved in the synthesis of glycopeptide antibiotics and tumor-associated carbohydrate antigens . The downstream effects of these pathways include the production of antibiotics and the generation of antigens for immune response.
Result of Action
The molecular and cellular effects of the compound’s action are primarily seen in its role as a precursor in the synthesis of glycopeptide antibiotics and tumor-associated carbohydrate antigens . These effects contribute to the therapeutic efficacy of the resulting antibiotics and the immune response against tumor cells.
Propiedades
IUPAC Name |
[(2S,3R,4S,5R)-5-methylsulfonyloxy-2,3,4,6-tetrakis(phenylmethoxy)hexyl] methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42O10S2/c1-47(37,38)45-28-33(42-24-30-17-9-4-10-18-30)35(43-25-31-19-11-5-12-20-31)36(44-26-32-21-13-6-14-22-32)34(46-48(2,39)40)27-41-23-29-15-7-3-8-16-29/h3-22,33-36H,23-28H2,1-2H3/t33-,34+,35+,36+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRQUUMTYKKBPW-NJMTUYGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC(C(C(C(COCC1=CC=CC=C1)OS(=O)(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)OC[C@@H]([C@H]([C@@H]([C@@H](COCC1=CC=CC=C1)OS(=O)(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453271 | |
| Record name | 2,3,4,6-Tetra-O-benzyl-1,5-di-O-mesyl-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
698.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77698-99-8 | |
| Record name | 2,3,4,6-Tetra-O-benzyl-1,5-di-O-mesyl-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using cesium propionate in reactions with 2,3,4,6-tetra-O-benzyl-1,5-di-O-mesyl-D-glucitol?
A1: Cesium propionate plays a crucial role in dictating the regio- and stereoselectivity of the reaction with this compound []. Unlike other carboxylate salts, cesium propionate facilitates an almost quantitative conversion to 3,4,6-tri-O-benzyl-1-O-propionyl-2,5-anhydro-L-iditol. This selectivity stems from cesium propionate's unique properties, the significant rate differences between competing reactions, and a molecular geometry favoring intramolecular displacement. []
Q2: How does the reaction of this compound differ with potassium superoxide compared to its reaction with cesium propionate?
A2: While cesium propionate leads to cyclization, the reaction with potassium superoxide results in elimination reactions. Specifically, potassium superoxide reacts with this compound, eliminating H-4 and the mesyloxy groups at positions 1 and 5. This leads to the formation of the enol ether 1,3,4,5-tetra-O-benzyl-3-dehydro-2-deoxy-L-threo-hex-2-enitol. [] Interestingly, modifying the substrate by replacing the 1-O-mesyl group with an O-(methoxy)trityl group dramatically alters the reaction pathway, favoring the elimination of a primary proton (H-6) over the secondary proton (H-4). []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid](/img/structure/B19912.png)






